molecular formula C31H43ClIrN2-4 B12092993 carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride

carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride

Cat. No.: B12092993
M. Wt: 671.4 g/mol
InChI Key: MNQVIYGJCPMULZ-NSNKXZTFSA-M
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Description

The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” is a complex organometallic compound featuring iridium as the central metal atom. This compound is notable for its unique structure, which includes multiple cyclic and aromatic components, making it a subject of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process begins with the preparation of the ligands, which include (1Z,5Z)-cycloocta-1,5-diene and the imidazole derivatives. These ligands are then reacted with an iridium precursor, such as iridium chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors could enhance efficiency and yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can also occur, particularly involving the imidazole ligands.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as sodium borohydride or hydrazine.

    Substitution Reagents: Various ligands like phosphines or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iridium(III) complex, while substitution could result in a new complex with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and C-H activation. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.

Biology and Medicine

In biological and medical research, this compound has potential applications in imaging and as a therapeutic agent. The iridium center can be used in photodynamic therapy, where it helps generate reactive oxygen species to kill cancer cells. Additionally, its luminescent properties make it useful in bioimaging.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to catalyze polymerization reactions

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the iridium center with various substrates. This coordination activates the substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the activation of C-H bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Iridium(III) chloride: A simpler iridium complex used in various catalytic applications.

    Cyclooctadiene iridium chloride dimer: Another iridium complex with similar ligands but different structural properties.

    N-heterocyclic carbene iridium complexes: These compounds share the imidazole ligand but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” lies in its complex structure, which combines multiple cyclic and aromatic components with an iridium center. This structure provides unique reactivity and selectivity in various applications, distinguishing it from simpler iridium complexes.

Properties

Molecular Formula

C31H43ClIrN2-4

Molecular Weight

671.4 g/mol

IUPAC Name

carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride

InChI

InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;

InChI Key

MNQVIYGJCPMULZ-NSNKXZTFSA-M

Isomeric SMILES

[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2C=C/[N+](=C/3\C(=CC(=C[C-]3C)C)C)/[CH-]2)C(=C1)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir]

Canonical SMILES

[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2[CH-][N+](=C3[C-](C=C(C=C3C)C)C)C=C2)C(=C1)C)C.C1CC=CCCC=C1.[Cl-].[Ir]

Origin of Product

United States

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